molecular formula C11H11F2NO2 B1475397 2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid CAS No. 1892772-00-7

2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Número de catálogo B1475397
Número CAS: 1892772-00-7
Peso molecular: 227.21 g/mol
Clave InChI: HHZRKCBVZVZDIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H11F2NO2 . It has a molecular weight of 227.21 g/mol . The IUPAC name for this compound is 2-(3,3-difluoropyrrolidin-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid” can be represented by the canonical SMILES notation: C1CN(CC1(F)F)C2=CC=CC=C2C(=O)O . This compound has a complexity of 283 and a topological polar surface area of 40.5Ų . It has 16 heavy atoms, 5 hydrogen bond acceptors, and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

“2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid” has a molecular weight of 227.21 g/mol . It has a complexity of 283 and a topological polar surface area of 40.5Ų . It has 16 heavy atoms, 5 hydrogen bond acceptors, and 1 hydrogen bond donor .

Aplicaciones Científicas De Investigación

  • Pharmaceutical Research

    • Application : The compound “3,3-difluoropyrrolidin-1-yl { (2 S ,4 S )-4- [4- (pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone” (PF-00734200), which has a similar structure, is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes .
    • Method : The disposition of PF-00734200 was examined in rats, dogs, and humans after oral administration of a single dose .
    • Results : Absorption of PF-00734200 was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 h after the dose. Circulating radioactivity was primarily composed of the parent drug .
  • Radiopharmaceutical Research

    • Application : Radiopharmaceuticals based on the highly potent FAP inhibitor (FAPi) UAMC-1110 have shown great potential in molecular imaging .
    • Method : This research involves the use of radiolabeling properties and pharmacological properties .
    • Results : The short tumor retention time of the monomers do not match the physical half-lives of the important therapeutic radionuclides 177Lu and 225Ac. This was improved with the dimer DOTAGA.(SA.FAPi)2 .
  • Radiotheranostics

    • Application : Radiopharmaceuticals based on the highly potent FAP inhibitor (FAPi) UAMC-1110 have shown great potential in molecular imaging .
    • Method : This research involves the use of radiolabeling properties and pharmacological properties .
    • Results : The short tumor retention time of the monomers do not match the physical half-lives of the important therapeutic radionuclides 177Lu and 225Ac. This was improved with the FAPi homodimer DOTAGA. (SA.FAPi)2 .
  • Next Generation PET Radiotracers

    • Application : The development of next-generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators .
    • Method : This involves the synthesis and biochemical investigation of novel PET radiotracers targeting fibroblast activation protein .
    • Results : The novel radiotracers showed high complexation and stability, excellent affinity to FAP, and low affinity for the related protease PREP .
  • Improved Application in Radiotheranostics

    • Application : Radiopharmaceuticals targeting the fibroblast activation protein alpha (FAP) can be used in many different cancer types since FAP is highly expressed in the tumor microenvironment of almost all epithelial cancers .
    • Method : The tumor retention was improved with the FAPi homodimer DOTAGA. (SA.FAPi) 2. In terms of optimizing, the new FAPi homodimers DO3A.Glu. (FAPi) 2 and DOTAGA.Glu. (FAPi) 2 were synthesized .
    • Results : DOTAGA.Glu. (FAPi) 2 showed superior radiolabeling properties (including successful 225 Ac-labeling, higher hydrophilicity), in vitro affinity and selectivity compared to DOTAGA. (SA.FAPi) 2. In addition, significantly reduced uptake in the critical organs (liver, colon) compared to [ 177 Lu]Lu-DOTAGA. (SA.FAPi) 2 was observed with [ 177 Lu]Lu-DOTAGA.Glu. (FAPi) 2 in a first patient study (medullary thyroid cancer) while maintaining high and prolonged tumor uptake .
  • Next Generation PET Radiotracers

    • Application : The development of next-generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators .

Propiedades

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-4-2-1-3-8(9)10(15)16/h1-4H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZRKCBVZVZDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.